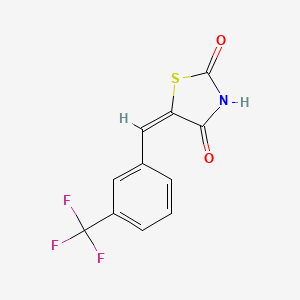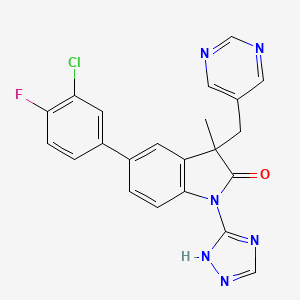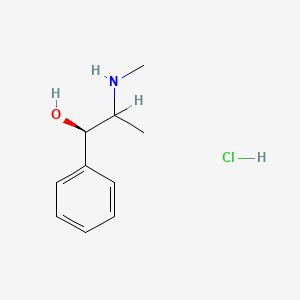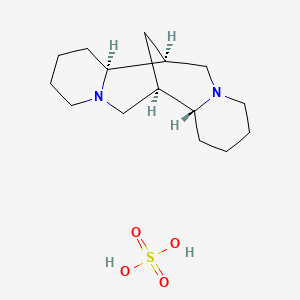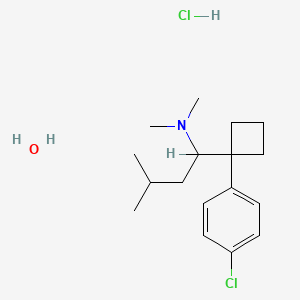
Meridia
Overview
Description
Molecular Structure Analysis
The molecular structure of Meridia is cyclobutanemethanamine, 1-(4-chlorophenyl)-N,N-dimethyl-α-(2-methylpropyl)-, hydrochloride, monohydrate . Its empirical formula is C17H29Cl2NO .Physical And Chemical Properties Analysis
This compound is a white to cream crystalline powder with a solubility of 2.9 mg/mL in pH 5.2 water .Scientific Research Applications
1. Meridia in Scientific Information Processing
This compound, as mentioned in a 2009 study, plays a crucial role in the efficient processing of scientific information. The Institute for Catalan Studies (IEC) has utilized this compound in their scientific observatory, which aims to be a cooperative initiative integrating and sharing information with other scientific system agents. This helps in understanding the environment and evolution of various areas in science and technology (Arguimbau et al., 2009).
2. This compound in Climate and Environmental Research
The Modern-Era Retrospective Analysis for Research and Applications (MERRA), as explained in a 2011 publication, used this compound for placing NASA’s Earth Observing System satellites into a climate context. MERRA aimed to improve the hydrologic cycle in atmospheric analyses, leading to advancements in precipitation and water vapor climatology (Rienecker et al., 2011).
3. This compound in Educational Science
In the context of educational science, the Model of Educational Reconstruction (MER) presented in a 2012 study utilizes concepts from the this compound framework. This model focuses on improving instructional practices and teacher professional development programs, balancing scientific subject matter issues with student learning needs (Duit et al., 2012).
4. This compound in Cloud Computing and Scientific Workflow
A 2015 study on resource-efficient workflow scheduling in clouds introduced the Maximum Effective Reduction (MER) algorithm. This algorithm, inspired by the this compound concept, optimizes resource usage in scientific workflows, thereby improving resource utilization and reducing resource provisioning and energy consumption (Lee et al., 2015).
Mechanism of Action
Target of Action
Sibutramine hydrochloride monohydrate, also known as Meridia or Reductil, primarily targets neurotransmitters in the brain. It is a potent inhibitor of norepinephrine (NE) , serotonin (5-hydroxytryptamine, 5-HT) , and to a lesser extent, dopamine . These neurotransmitters are crucial for regulating mood and behavior, and their reuptake inhibition leads to increased concentrations in the synaptic cleft, enhancing neurotransmission .
Mode of Action
Sibutramine exerts its therapeutic effects by inhibiting the reuptake of NE, 5-HT, and dopamine at the neuronal synapse . This inhibition increases the levels of these neurotransmitters in the synaptic cleft, enhancing their signal transmission. The increased neurotransmitter levels promote a sense of satiety and decrease in appetite, thereby reducing food intake .
Biochemical Pathways
Sibutramine is metabolized in the liver principally by the cytochrome P450 (3A4) isoenzyme, to desmethyl metabolites, M1 and M2 . These active metabolites further inhibit the reuptake of NE, 5-HT, and dopamine, both in vitro and in vivo . This dual action on both the parent compound and its metabolites enhances the overall therapeutic effect of sibutramine.
Pharmacokinetics
Sibutramine is orally administered and is predominantly exerted via its secondary (M1) and primary (M2) amine metabolites . Metabolites m1 and m2 inhibit the reuptake of these neurotransmitters both in vitro and in vivo .
Result of Action
The molecular and cellular effects of sibutramine’s action primarily involve the enhancement of neurotransmission due to the increased levels of NE, 5-HT, and dopamine in the synaptic cleft . This leads to a decrease in appetite and an increase in energy expenditure, contributing to weight loss . Additionally, sibutramine has been found to have an effect on cardiac hERG K+ channels .
Action Environment
The action, efficacy, and stability of sibutramine can be influenced by various environmental factors. For instance, the drug’s absorption, distribution, metabolism, and excretion can be affected by factors such as the patient’s diet, lifestyle, and concurrent medications. Furthermore, individual genetic variations, particularly in the cytochrome P450 (3A4) isoenzyme responsible for sibutramine’s metabolism, can also influence the drug’s action and efficacy .
Safety and Hazards
Meridia was withdrawn from the U.S. market due to the risk of serious cardiovascular events . Common side effects include flu symptoms, high blood pressure, shortness of breath, dry mouth, upset stomach, constipation, headache, back pain, joint pain, nervousness, dizziness, depression, trouble sleeping, and skin rash .
Biochemical Analysis
Biochemical Properties
Sibutramine Hydrochloride Monohydrate exerts its pharmacological actions predominantly via its secondary (M1) and primary (M2) amine metabolites . The parent compound, Sibutramine Hydrochloride Monohydrate, is a potent inhibitor of serotonin and norepinephrine reuptake in vivo, but not in vitro . Metabolites M1 and M2 inhibit the reuptake of these neurotransmitters both in vitro and in vivo . The concomitant use of Sibutramine Hydrochloride Monohydrate and monoamine oxidase inhibitors (MAOIs, such as selegiline) is not indicated, as it may increase the risk of serotonin syndrome .
Cellular Effects
Sibutramine Hydrochloride Monohydrate produces its therapeutic effects by inhibition of norepinephrine (NE), serotonin (5-hydroxytryptamine, 5-HT), and to a lesser extent, dopamine reuptake at the neuronal synapse . By inhibiting the reuptake of these neurotransmitters, Sibutramine Hydrochloride Monohydrate promotes a sense of satiety and decrease in appetite, thereby reducing food intake .
Molecular Mechanism
The molecular mechanism of action of Sibutramine Hydrochloride Monohydrate involves the inhibition of norepinephrine (NE), serotonin (5-hydroxytryptamine, 5-HT), and to a lesser extent, dopamine reuptake at the neuronal synapse . This inhibition results in an increased concentration of these substances in the synaptic cleft, leading to increased postsynaptic receptor activation .
Temporal Effects in Laboratory Settings
It is known that the plasma concentration-time profiles of its active metabolites M1 and M2 are similar after administration of both formulations .
Dosage Effects in Animal Models
In animal studies, Sibutramine Hydrochloride Monohydrate has been shown to produce appetite suppression for the purpose of attaining weight loss in the treatment of obesity . There is no compelling evidence for reductions in mortality rate .
Metabolic Pathways
Sibutramine Hydrochloride Monohydrate is metabolized in the liver principally by the cytochrome P450 (3A4) isoenzyme, to desmethyl metabolites, M1 and M2 . These active metabolites are further metabolized by hydroxylation and conjugation to pharmacologically inactive metabolites, M5 and M6 .
Transport and Distribution
It is known that Sibutramine Hydrochloride Monohydrate is absorbed with a bioavailability of 77%, undergoing considerable first-pass metabolism .
Subcellular Localization
Given its mechanism of action, it is likely that Sibutramine Hydrochloride Monohydrate and its metabolites act at the level of the neuronal synapse .
properties
| { "Design of the Synthesis Pathway": "The synthesis of Meridia involves the condensation of three key intermediates: 1-(4-chlorophenyl)-2-(methylamino)propan-1-one, 2,3-dihydro-1H-inden-2-amine, and (S)-(+)-N,N-dimethyl-3-(2-methylphenyl)propan-1-amine. The reaction is carried out in a series of steps, including protection, alkylation, and deprotection reactions.", "Starting Materials": [ "4-chloroacetophenone", "methylamine", "2,3-dihydroindene", "2-methylphenylacetonitrile", "lithium aluminum hydride", "2-bromoethanol", "sodium hydroxide", "hydrochloric acid", "sodium nitrite", "acetic acid", "sodium cyanoborohydride" ], "Reaction": [ "Protection of 4-chloroacetophenone with 2-bromoethanol to form 4-chloro-α-(2-hydroxyethyl)acetophenone", "Alkylation of 4-chloro-α-(2-hydroxyethyl)acetophenone with methylamine to form 1-(4-chlorophenyl)-2-(methylamino)propan-1-one", "Reduction of 2,3-dihydroindene with lithium aluminum hydride to form 2,3-dihydro-1H-indene", "Alkylation of 2,3-dihydro-1H-indene with 2-methylphenylacetonitrile to form (S)-(+)-2,3-dihydro-1-(2-methylphenyl)-1H-indene", "Deprotection of (S)-(+)-2,3-dihydro-1-(2-methylphenyl)-1H-indene with sodium hydroxide to form (S)-(+)-2,3-dihydro-1-(2-methylphenyl)indene", "Condensation of 1-(4-chlorophenyl)-2-(methylamino)propan-1-one with (S)-(+)-2,3-dihydro-1-(2-methylphenyl)indene using hydrochloric acid as a catalyst to form Meridia", "Reduction of Meridia with sodium nitrite and acetic acid to form the hydrochloride salt of Meridia", "Reduction of the hydrochloride salt of Meridia with sodium cyanoborohydride to form the free base of Meridia" ] } | |
CAS RN |
125494-59-9 |
Molecular Formula |
C17H29Cl2NO |
Molecular Weight |
334.3 g/mol |
IUPAC Name |
1-[1-(4-chlorophenyl)cyclobutyl]-N,N,3-trimethylbutan-1-amine;hydron;chloride;hydrate |
InChI |
InChI=1S/C17H26ClN.ClH.H2O/c1-13(2)12-16(19(3)4)17(10-5-11-17)14-6-8-15(18)9-7-14;;/h6-9,13,16H,5,10-12H2,1-4H3;1H;1H2 |
InChI Key |
KFNNPQDSPLWLCX-UHFFFAOYSA-N |
SMILES |
CC(C)CC(C1(CCC1)C2=CC=C(C=C2)Cl)N(C)C.O.Cl |
Canonical SMILES |
[H+].CC(C)CC(C1(CCC1)C2=CC=C(C=C2)Cl)N(C)C.O.[Cl-] |
Other CAS RN |
125494-59-9 |
Pictograms |
Acute Toxic; Irritant; Health Hazard |
Related CAS |
106650-56-0 (Parent) 84485-00-7 (hydrochloride) |
solubility |
<0.7 [ug/mL] (The mean of the results at pH 7.4) |
synonyms |
(R)-DDMS BTS 54 524 BTS 54524 BTS-54524 di-desmethylsibutramine didesmethylsibutramine Meridia mono-desmethylsibutramine N-1-(1-(4-chlorophenyl)cyclobutyl)-3-methylbutyl-N,N-dimethylamine HCl Reductil sibutramine sibutramine hydrochloride |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl (4R)-2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate](/img/structure/B1663519.png)
![methyl (4S)-2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate](/img/structure/B1663520.png)


